dimethyl 4-(4-biphenylyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
The compound is an organic compound containing a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), carboxylate groups (which are common in many biological molecules and drugs), and a biphenyl group (two connected benzene rings). These groups can confer various properties to the compound, such as the ability to participate in hydrogen bonding, aromatic stacking interactions, and various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the biphenyl and pyridine groups. The carboxylate groups might also allow for the formation of salts or coordination with metal ions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxylate groups could participate in esterification or amidation reactions. The biphenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact structure, stereochemistry, and the conditions under which it’s studied. For example, the presence of the carboxylate groups could make the compound polar and potentially soluble in water, while the biphenyl group could contribute to its lipophilicity .Future Directions
The potential applications of this compound would depend on its properties and how it interacts with other substances. It could potentially be used in the development of new materials, as a building block in synthetic chemistry, or even in the development of new drugs, depending on its biological activity .
Properties
IUPAC Name |
dimethyl 4-(4-phenylphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-4-14-25-15-20(23(26)28-2)22(21(16-25)24(27)29-3)19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,15-16,22H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBVAQRYOAQKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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